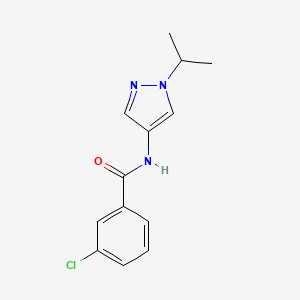
2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one, also known as PTK7 inhibitor, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in inhibiting the protein tyrosine kinase 7 (PTK7), which is involved in various cellular processes, including cell proliferation and differentiation.
Mecanismo De Acción
2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one works by inhibiting the activity of 2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one. This protein is involved in various cellular processes, including cell proliferation and differentiation. By inhibiting 2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one, this compound could potentially affect these processes and lead to changes in cell behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one are not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to affect cellular differentiation and development in certain cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one in lab experiments is its potential to inhibit 2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one and affect cellular processes. However, there are also limitations to using this compound. One limitation is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several potential future directions for research involving 2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one. One direction is to study the compound's effects on other cellular processes and signaling pathways. Another direction is to develop more efficient synthesis methods for the compound, which could make it more accessible for researchers. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in cancer therapy.
Métodos De Síntesis
The synthesis of 2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one involves the reaction of 3-pyridinecarboxaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with chloroacetic acid to form the final compound. The yield of this synthesis method is reported to be around 60%.
Aplicaciones Científicas De Investigación
2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one has been studied for its potential use in various scientific research applications. One of the main applications of this compound is in cancer research. 2-imino-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one has been found to be overexpressed in various types of cancer, and inhibiting this protein could potentially lead to the development of new cancer therapies. Other potential applications of this compound include the study of cellular differentiation and development, as well as the regulation of cell signaling pathways.
Propiedades
IUPAC Name |
(5E)-2-amino-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c10-9-12-8(13)7(14-9)4-6-2-1-3-11-5-6/h1-5H,(H2,10,12,13)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIELYSRRLLDCMT-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/2\C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817052 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(5E)-2-amino-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-chloro-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B6062008.png)
![7-(2,3-dimethoxybenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6062013.png)
![N-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B6062025.png)
![4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6062033.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B6062034.png)
![(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6062040.png)
![N-[(1-ethyl-3-piperidinyl)methyl]-N'-(3-methoxypropyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6062048.png)
![N-(5-chloro-2-methoxyphenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6062053.png)


![6-chloro-3-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6062085.png)
![3-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B6062086.png)
![methyl 2-[(1-azepanylcarbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6062110.png)
![4-{[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid](/img/structure/B6062116.png)